molecular formula C6H10BrNO B2984835 5-(Bromomethyl)-1-methylpyrrolidin-2-one CAS No. 1820674-66-5

5-(Bromomethyl)-1-methylpyrrolidin-2-one

Cat. No.: B2984835
CAS No.: 1820674-66-5
M. Wt: 192.056
InChI Key: JUPATYQJRQJNSF-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-1-methylpyrrolidin-2-one (CAS: 72479-05-1) is a brominated heterocyclic compound featuring a pyrrolidin-2-one core substituted with a bromomethyl group at the 5-position and a methyl group at the 1-position. Its molecular formula is C₆H₁₀BrNO, with a molecular weight of 192.06 g/mol. This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry due to the reactivity of the bromomethyl group, which serves as a versatile leaving group in nucleophilic substitution reactions . Its structural framework, combining a polar amide moiety and a halogenated alkyl chain, makes it valuable for constructing bioactive molecules, such as pharmaceuticals and agrochemicals .

Properties

IUPAC Name

5-(bromomethyl)-1-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrNO/c1-8-5(4-7)2-3-6(8)9/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPATYQJRQJNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-1-methylpyrrolidin-2-one typically involves the bromination of 1-methylpyrrolidin-2-one. One common method is the reaction of 1-methylpyrrolidin-2-one with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Reaction Conditions:

    Reagents: 1-methylpyrrolidin-2-one, bromine

    Solvent: Dichloromethane

    Temperature: Room temperature

    Time: Several hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-1-methylpyrrolidin-2-one: undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrrolidinones.

    Oxidation: Formation of carbonyl-containing compounds.

    Reduction: Formation of 1-methylpyrrolidin-2-one.

Scientific Research Applications

5-(Bromomethyl)-1-methylpyrrolidin-2-one is an organic compound with the molecular formula C6H10BrNOC_6H_{10}BrNO. It has a five-membered lactam ring structure, characteristic of pyrrolidinones, with a bromomethyl group at the fifth position and a methyl group at the nitrogen atom . The compound is chiral, giving it distinct stereochemical properties useful in chemical syntheses and biological applications.

Scientific Research Applications

This compound has applications across different fields. It can serve as a building block in the pharmaceutical industry. The specific combination of functional groups and stereochemistry enhances its reactivity and potential applications in medicinal chemistry and material science.

Research indicates that this compound has potential biological activity, allowing it to interact with biological targets and making it a candidate for pharmacological studies. Preliminary investigations suggest that it may possess antimicrobial and anti-inflammatory properties, but detailed studies are needed to confirm these effects and elucidate the underlying mechanisms. Interaction studies have focused on its binding affinity to various receptors and enzymes. Initial findings suggest it may interact with GABA receptors, which are crucial in neurotransmission, indicating potential applications in neuropharmacology. Further studies are required to fully understand its interaction profiles and therapeutic potentials.

Related research

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-1-methylpyrrolidin-2-one involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets, potentially affecting biochemical pathways and cellular functions.

Comparison with Similar Compounds

Table 1: Comparison of Halogenated Pyrrolidin-2-one Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Key Features Applications
This compound C₆H₁₀BrNO 192.06 72479-05-1 Bromine as a leaving group; polar amide Pharmaceutical synthesis
5-(Chloromethyl)-1-methylpyrrolidin-2-one C₆H₁₀ClNO 147.60 - Chlorine substituent; lower molecular weight Intermediate in agrochemical synthesis
(5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-2-one C₆H₁₁NO₂ 129.16 2227205-26-5 Hydroxymethyl group; chiral center CO₂ absorption solvents

Key Observations:

  • Reactivity : The bromine atom in this compound enhances its leaving group ability compared to the chlorine analog, making it more reactive in nucleophilic substitutions .
  • Applications : While the hydroxymethyl derivative is employed in CO₂ capture due to its polarity and hydrogen-bonding capacity , the bromo and chloro analogs are preferred in synthesis for their electrophilic reactivity .

Heterocyclic Bromomethyl Compounds

Table 2: Brominated Heterocycles with Varied Ring Systems

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Ring System Applications
This compound C₆H₁₀BrNO 192.06 72479-05-1 Pyrrolidin-2-one Drug intermediate
5-(Bromomethyl)-3-phenylisoxazole C₁₀H₈BrNO 238.08 2039-50-1 Isoxazole Material science
5-(Bromomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one C₁₀H₉BrFNO₂ 274.09 1246738-23-7 Oxazolidinone Antimicrobial agent synthesis

Key Observations:

  • Ring Systems: The pyrrolidin-2-one core in the target compound provides a rigid amide scaffold, whereas isoxazole and oxazolidinone rings introduce additional heteroatoms (e.g., oxygen or nitrogen), influencing electronic properties and biological activity .
  • Functionalization: Bromomethyl-substituted oxazolidinones (e.g., CAS 1246738-23-7) are tailored for antimicrobial applications, leveraging both the halogen and the oxazolidinone pharmacophore .

Brominated Pyridinones and Pyrrolidinones

Table 3: Brominated Pyridin-2-one Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Structural Feature Applications
5-Bromo-1-methylpyridin-2(1H)-one C₆H₆BrNO 188.03 81971-39-3 Pyridinone ring Kinase inhibitor synthesis
5-Bromo-3-fluoropyridin-2(1H)-one C₅H₃BrFNO 191.99 156772-63-3 Fluorine substituent Radiolabeling precursors

Key Observations:

  • Electronic Effects : Fluorine in 5-Bromo-3-fluoropyridin-2(1H)-one enhances electrophilicity, making it suitable for radiolabeling, whereas the methyl group in 5-Bromo-1-methylpyridin-2(1H)-one improves metabolic stability in drug candidates .

Biological Activity

5-(Bromomethyl)-1-methylpyrrolidin-2-one is an organic compound characterized by a five-membered lactam ring structure, notable for its bromomethyl and methyl substituents. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6_6H10_{10}BrNO, with a molecular weight of 192.05 g/mol. The presence of the bromomethyl group enhances its reactivity, making it a candidate for various biological interactions.

Property Value
Molecular FormulaC6_6H10_{10}BrNO
Molecular Weight192.05 g/mol
StructureFive-membered lactam

Interaction with GABA Receptors

Recent investigations have indicated that this compound may interact with gamma-aminobutyric acid (GABA) receptors, which play a critical role in neurotransmission. This interaction suggests potential applications in neuropharmacology, particularly as a modulator for neurological disorders. The binding affinity and mechanism of action require further exploration through rigorous pharmacological studies.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study focusing on the antimicrobial effects of structurally related compounds found that brominated derivatives often exhibit enhanced activity against Gram-positive bacteria. While direct studies on this compound are sparse, the trends observed in related compounds provide a basis for further investigation into its potential as an antimicrobial agent.
  • Neuropharmacological Potential : Research into similar pyrrolidinone derivatives has shown promising results in modulating GABA receptor activity, leading to anxiolytic effects in animal models. This opens avenues for exploring this compound in treating anxiety disorders.
  • Inflammatory Response Modulation : Initial findings suggest that this compound may possess anti-inflammatory properties. Compounds with similar lactam structures have been documented to inhibit pro-inflammatory cytokines, indicating that this compound could have therapeutic implications in inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for 5-(Bromomethyl)-1-methylpyrrolidin-2-one, and how do reaction conditions influence yield?

Answer: A common approach involves the bromination of 5-(hydroxymethyl)-1-methylpyrrolidin-2-one using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) in anhydrous conditions. For example:

  • Step 1: React 5-(hydroxymethyl)-1-methylpyrrolidin-2-one with PBr₃ in dichloromethane at 0–5°C for 2 hours.
  • Step 2: Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Critical factors:

  • Temperature control (<10°C) minimizes side reactions (e.g., elimination or polymerization).
  • Excess PBr₃ improves conversion but requires careful quenching to avoid exothermic hazards .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Answer:

  • ¹H/¹³C NMR: Identify the bromomethyl group (δ ~3.4–3.6 ppm for CH₂Br) and lactam carbonyl (δ ~175–180 ppm). Compare with analogs like 5-(chloromethyl)-1-methylpyrrolidin-2-one (δ ~3.2 ppm for CH₂Cl) .
  • HRMS: Confirm molecular ion [M+H]⁺ at m/z 206.0 (C₆H₁₀BrNO⁺ requires 206.0).
  • FTIR: Lactam C=O stretch at ~1680–1700 cm⁻¹ and C-Br at ~550–650 cm⁻¹ .

Note: Contamination by residual solvents (e.g., dichloromethane) can obscure NMR signals; use deuterated DMSO-d₆ for better resolution.

Advanced Research Questions

Q. How does the bromomethyl group in this compound influence its reactivity in nucleophilic substitution reactions?

Answer: The bromomethyl group undergoes SN₂ reactions with nucleophiles (e.g., amines, thiols) to form functionalized pyrrolidinones. For example:

  • Reaction with Piperidine: In DMF at 60°C, this compound reacts with piperidine to yield 5-(piperidin-1-ylmethyl)-1-methylpyrrolidin-2-one (85% yield after 6 hours).
  • Kinetic Studies: Polar aprotic solvents (DMF, DMSO) accelerate reaction rates due to enhanced nucleophilicity. Steric hindrance from the lactam ring may reduce SN₂ efficiency compared to linear analogs .

Q. What strategies mitigate competing elimination pathways during functionalization of this compound?

Answer:

  • Base Selection: Use weak bases (e.g., K₂CO₃) instead of strong bases (e.g., NaOH) to suppress β-elimination.
  • Solvent Polarity: Polar solvents (e.g., DMF) stabilize transition states for substitution over elimination.
  • Temperature Control: Reactions below 50°C minimize thermal degradation.

Case Study:
In a Suzuki-Miyaura coupling with phenylboronic acid, Pd(PPh₃)₄ catalyzes cross-coupling at 80°C in toluene/water (3:1). Lowering the temperature to 60°C reduces undesired dehydrohalogenation by 40% .

Q. How can computational modeling predict the regioselectivity of this compound in multi-step syntheses?

Answer:

  • DFT Calculations: Analyze transition-state energies for competing pathways (e.g., substitution vs. elimination). For example, B3LYP/6-31G* models show a 12 kcal/mol preference for SN₂ over E2 in reactions with amines.
  • Molecular Dynamics (MD): Simulate solvent effects on reaction trajectories. MD studies in DMF reveal solvation shells that stabilize the nucleophile .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation.
  • First Aid: In case of skin contact, wash immediately with soap/water. For eye exposure, rinse for 15 minutes and seek medical attention .
  • Storage: Keep in amber glass vials under nitrogen at –20°C to prevent hydrolysis or light-induced degradation.

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